molecular formula C22H23NO4 B2577792 N-(4-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 873577-90-3

N-(4-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2577792
CAS No.: 873577-90-3
M. Wt: 365.429
InChI Key: RDTAVPXWBCJVOM-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-butylaniline with 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under reflux conditions.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(4-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to therapeutic effects. Additionally, the compound’s antioxidant properties may involve scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

  • N-(4-butylphenyl)-2-oxo-2H-chromene-3-carboxamide
  • N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
  • N-(4-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-sulfonamide

Comparison: N-(4-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide stands out due to its unique ethoxy group at the 8-position of the chromene ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from its analogs. The presence of the ethoxy group may enhance its solubility and interaction with biological targets, potentially leading to improved therapeutic properties.

Properties

IUPAC Name

N-(4-butylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-3-5-7-15-10-12-17(13-11-15)23-21(24)18-14-16-8-6-9-19(26-4-2)20(16)27-22(18)25/h6,8-14H,3-5,7H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTAVPXWBCJVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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